molecular formula C13H18N6O2 B2485632 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-72-7

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2485632
CAS No.: 898440-72-7
M. Wt: 290.327
InChI Key: LCVIFIJHIRJLRM-UHFFFAOYSA-N
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Description

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with the molecular formula C13H18N6O2 and a molecular weight of 290.32 g/mol . This purine-triazine derivative is part of a class of fused heterocyclic compounds that are of significant interest in medicinal and organic chemistry research . As a specialized chemical scaffold, this compound serves as a valuable building block for researchers exploring the structure-activity relationships of novel therapeutic agents. Related purine and triazine derivatives have been investigated for a range of biological activities, including potential applications in cardiovascular disease . The structural features of this compound, including its multiple nitrogen atoms and carbonyl groups, make it a versatile intermediate for further chemical functionalization and library synthesis in drug discovery efforts . This product is provided for non-human research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-6-18-12-14-10-9(19(12)8(3)7(2)15-18)11(20)17(5)13(21)16(10)4/h8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIFIJHIRJLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves several synthetic routes. Common methods include microwave-assisted synthesis, solid-phase synthesis, and metal-based reactions . These methods often involve the use of linear, angular, and fused triazine heterocycles through combinatorial approaches. Industrial production methods may utilize multicomponent one-pot reactions to achieve higher yields and efficiency .

Chemical Reactions Analysis

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes a variety of organic transformations. These include:

    Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.

    Coupling Reactions: These reactions typically involve the joining of two molecules with the aid of a catalyst.

    Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.

    Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.

Common reagents used in these reactions include various acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-rich structure allows it to form stable complexes with various biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its application, such as its use in drug discovery or materials science.

Comparison with Similar Compounds

3,7,9-Trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 923673-55-6)

  • Substituents: Retains the purino-triazine-dione core but replaces the ethyl group with a 2-(4-phenylpiperazinyl)ethyl chain.
  • This modification is common in CNS-targeting drugs due to piperazine’s ability to cross the blood-brain barrier .
  • Synthesis: Likely involves alkylation of the purino-triazine core with a piperazine-containing reagent, contrasting with the simpler ethylation in the target compound.

3-(4-Chlorophenyl)-7,9-dimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

  • Substituents : Features a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position.
  • The electron-withdrawing chlorine atom may stabilize the triazine ring, altering reactivity in nucleophilic substitutions .
  • Applications : Aryl groups suggest use in kinase inhibition or as a building block for fluorescent probes, diverging from the target compound’s simpler alkyl substituents.

Heterocyclic Systems with Divergent Cores

Pyrimido-Thiadiazine Diones (e.g., Compounds 10 and 11 from J. Org. Chem.)

  • Core Structure : Pyrimido[4,5-e]thiadiazine with sulfone groups.
  • Key Differences : The thiadiazine ring introduces sulfur and additional electron-withdrawing sulfone groups, increasing electrophilicity compared to the triazine in the target compound.

Substituted Triazolopyridines and Pyrrolotriazoles (European Patent Bulletin)

  • Core Structure : Triazolo[4,3-a]pyridine or pyrrolo[2,1-c][1,2,4]triazole.
  • Their applications likely focus on G-protein-coupled receptor (GPCR) modulation rather than nucleic acid mimicry .

Comparative Data Table

Compound Core Structure Substituents Key Properties References
Target Compound Purino[8,7-c]triazine-6,8-dione 1-Ethyl, 3,4,7,9-tetramethyl Moderate lipophilicity, rigid planar scaffold
CAS 923673-55-6 Purino[8,7-c]triazine-6,8-dione 1-[2-(4-Phenylpiperazinyl)ethyl], 3,7,9-trimethyl Enhanced solubility, CNS-targeting potential
3-(4-Chlorophenyl)-7,9-dimethyl-1-phenyl... Purino[8,7-c]triazine-6,8-dione 3-(4-Chlorophenyl), 1-phenyl High lipophilicity, electron-deficient core
Pyrimido-Thiadiazine Diones Pyrimido[4,5-e]thiadiazine Sulfone groups Electrophilic, reactive to nucleophiles
Triazolopyridines Triazolo[4,3-a]pyridine Varied alkyl/aryl groups GPCR modulation, smaller ring system

Biological Activity

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound belonging to the purine family. Its unique structure and nitrogen-rich composition suggest potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological mechanisms, and various applications of this compound based on current research findings.

The synthesis of this compound can be achieved through several methods including:

  • Microwave-assisted synthesis
  • Solid-phase synthesis
  • Metal-based reactions

These methods allow for the efficient production of the compound while maintaining its structural integrity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen-rich structure enables it to form stable complexes with biomolecules such as enzymes and receptors. This interaction can influence cellular functions including:

  • Enzyme inhibition : Compounds similar to purines often act as enzyme inhibitors by competing for active sites.
  • Receptor modulation : The compound may modulate receptor activity affecting signal transduction pathways.

Case Studies

Research has indicated that derivatives of purine compounds exhibit significant biological activities including anti-cancer and anti-inflammatory effects. For instance:

  • A study demonstrated that certain purine derivatives showed cytotoxic effects against human cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Another investigation highlighted the anti-HIV activity of triazine derivatives which may provide insights into the potential therapeutic applications of this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can significantly alter biological activity. For example:

Compound NameStructureNotable Activity
1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dioneSimilar core structureModerate anti-inflammatory effects
1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dioneLonger alkyl chainEnhanced solubility but reduced potency

This table illustrates how structural modifications can impact pharmacological properties.

Applications in Research

The compound's unique properties make it suitable for various applications in scientific research:

  • Drug Discovery : Its potential as a lead compound in developing new pharmaceuticals targeting cancer and viral infections.
  • Nanotechnology : Its stability and electronic properties are being explored for use in nanomaterials.
  • Materials Science : The compound is also being investigated for its role in creating advanced materials with specific functionalities .

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